![molecular formula C28H22N2O B308010 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether](/img/structure/B308010.png)
4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether, also known as DIM-1N, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. Studies have shown that 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether has been investigated for its potential to inhibit the growth of drug-resistant cancer cells.
Wirkmechanismus
The mechanism of action of 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether is not fully understood, but studies suggest that it may act by inducing apoptosis, or programmed cell death, in cancer cells. 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
Studies have also investigated the biochemical and physiological effects of 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether. 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether has been shown to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and are often overexpressed in cancer cells. Additionally, 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether in lab experiments is its potent cytotoxicity against cancer cells. However, one limitation is the lack of information on its pharmacokinetics and toxicity in vivo, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
Future research on 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether could focus on its potential applications in other fields, such as material science. Additionally, further studies could investigate its mechanism of action and potential as a therapeutic agent for cancer treatment. Other future directions could include exploring its potential as a tool for studying cellular processes, such as autophagy and gene expression.
Synthesemethoden
The synthesis of 4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether involves the reaction of 1-naphthyl methyl ether with 3-indolecarboxaldehyde in the presence of a Lewis acid catalyst. The resulting product is a yellow crystalline solid with a melting point of 174-176°C.
Eigenschaften
Produktname |
4-[di(1H-indol-3-yl)methyl]-1-naphthyl methyl ether |
---|---|
Molekularformel |
C28H22N2O |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
3-[1H-indol-3-yl-(4-methoxynaphthalen-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C28H22N2O/c1-31-27-15-14-22(18-8-2-3-11-21(18)27)28(23-16-29-25-12-6-4-9-19(23)25)24-17-30-26-13-7-5-10-20(24)26/h2-17,28-30H,1H3 |
InChI-Schlüssel |
RXFFGLRJRZDZOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.